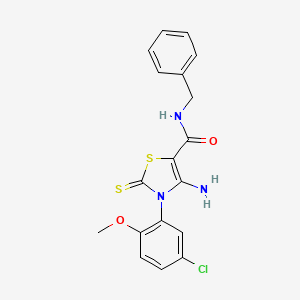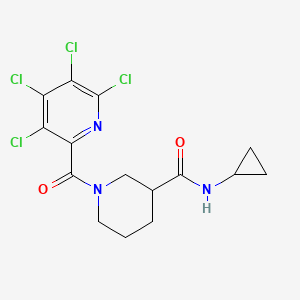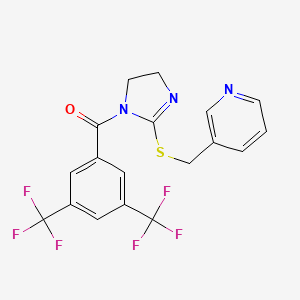
(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F6N3OS and its molecular weight is 433.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
aureus (MRSA) . These bacteria are among the menacing bacterial pathogens, and novel antibiotics are urgently needed to tackle these antibiotic-resistant bacterial infections .
Mode of Action
It’s known that similar compounds interact with their targets, leading to the inhibition of bacterial growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria, making it a potential candidate for further antimicrobial studies .
Biochemical Pathways
It’s known that similar compounds inhibit the growth of planktonic gram-positive bacteria . This suggests that the compound may affect the biochemical pathways essential for the growth and survival of these bacteria .
Pharmacokinetics
It’s known that the fluorine atom in the trifluoromethyl group makes the compound more lipophilic . This could potentially enhance the compound’s bioavailability, as lipophilic drugs are generally well absorbed in the body .
Result of Action
It’s known that similar compounds are potent growth inhibitors of planktonic gram-positive bacteria . This suggests that the compound’s action results in the inhibition of bacterial growth at the molecular and cellular levels .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically begins with the preparation of key intermediates, such as (3,5-bis(trifluoromethyl)phenyl) methanol and pyridine-3-thiol.
The reaction generally involves the formation of an imidazole ring by cyclization reactions and thiolation processes.
Commonly used reagents include trifluoromethyl iodide, sodium hydride, and anhydrous solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrially, the compound might be produced through large-scale, controlled synthetic processes incorporating high-yield reactions.
Continuous flow synthesis and automated reaction systems can be used to ensure purity and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound can participate in diverse reactions such as nucleophilic substitutions, cycloaddition reactions, and oxidative processes.
Common Reagents and Conditions Used in These Reactions
Common reagents include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts like palladium.
Major Products Formed from These Reactions
Depending on the conditions, major products can include various substituted phenyl derivatives, oxidized imidazole compounds, and functionalized pyridine derivatives.
Scientific Research Applications
In chemistry , this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.
In biology , its derivatives might be used in the development of pharmaceuticals targeting specific proteins or enzymes.
In medicine , it could be part of drug discovery programs focused on conditions requiring selective binding or inhibition.
In industry , it may be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the simultaneous presence of trifluoromethyl, imidazole, and pyridine moieties.
Similar compounds include:
(3,5-dimethylphenyl)(2-(pyridin-2-ylthio)ethyl)methanone
(3,5-bis(fluoromethyl)phenyl)(2-(pyridin-4-ylmethyl)thio)ethanone
(2,6-difluorophenyl)(2-(pyridin-3-ylmethyl)thio)ethanone
This compound’s unique blend of functional groups offers a diverse range of applications and interactions, making it a valuable asset in various fields of scientific research.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3OS/c19-17(20,21)13-6-12(7-14(8-13)18(22,23)24)15(28)27-5-4-26-16(27)29-10-11-2-1-3-25-9-11/h1-3,6-9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHLLHYEUEGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)
![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
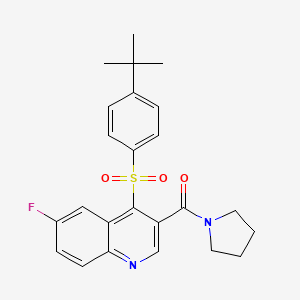
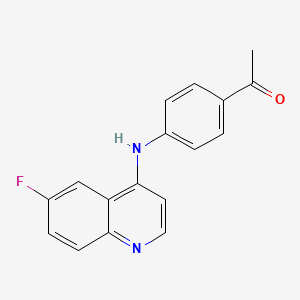
![2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2956093.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956094.png)
![N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2956096.png)
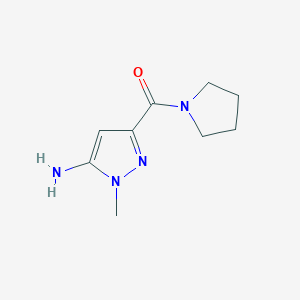
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
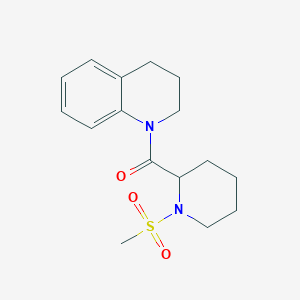
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
